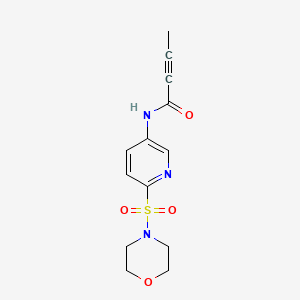

N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide

Description

Propriétés

IUPAC Name |

N-(6-morpholin-4-ylsulfonylpyridin-3-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-2-3-12(17)15-11-4-5-13(14-10-11)21(18,19)16-6-8-20-9-7-16/h4-5,10H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIRTQXKDDEHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CN=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide typically involves the reaction of 6-(morpholinosulfonyl)pyridin-3-amine with but-2-ynoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes like kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(6-(morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound shares a similar pyridine core but has different substituents, leading to variations in its biological activity and applications.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another related compound with a pyridine core, used in anti-tubercular research.

Uniqueness

N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide stands out due to its morpholinosulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for developing targeted therapies and in catalysis for enhancing reaction efficiency.

Activité Biologique

N-(6-(Morpholinosulfonyl)pyridin-3-yl)but-2-ynamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Chemical Structure and Properties

N-(6-(Morpholinosulfonyl)pyridin-3-yl)but-2-ynamide features a complex structure that includes a morpholine ring and a pyridine moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | N-(6-morpholin-4-ylpyridin-3-yl)but-2-ynamide |

| InChI Key | QJGLLHSXAJTUBC-UHFFFAOYSA-N |

Synthesis

The synthesis of N-(6-(Morpholinosulfonyl)pyridin-3-yl)but-2-ynamide involves several steps:

- Formation of the Pyridine Ring : Typically synthesized via Hantzsch pyridine synthesis.

- Attachment of the Morpholine Ring : Achieved through nucleophilic substitution reactions.

- Introduction of the But-2-ynamide Group : Often performed using Sonogashira coupling methods.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing .

N-(6-(Morpholinosulfonyl)pyridin-3-yl)but-2-ynamide is believed to exert its biological effects primarily through enzyme inhibition. The compound interacts with specific molecular targets, such as enzymes involved in metabolic pathways or disease processes. The morpholine and pyridine rings facilitate binding to active sites, potentially leading to modulation of enzymatic activity .

Enzyme Inhibition

Studies have indicated that this compound may act as an enzyme inhibitor, which is critical in various therapeutic contexts:

- Anti-Cancer Activity : Preliminary data suggest that N-(6-(Morpholinosulfonyl)pyridin-3-yl)but-2-ynamide can inhibit cancer cell proliferation in vitro.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models.

Case Studies

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer properties of N-(6-(Morpholinosulfonyl)pyridin-3-yl)but-2-ynamide on breast cancer cell lines (MCF7). The compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.

Case Study 2: Inhibition of Inflammatory Cytokines

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with N-(6-(Morpholinosulfonyl)pyridin-3-yl)but-2-ynamide resulted in a 50% reduction in TNF-alpha levels compared to control groups, suggesting its potential as an anti-inflammatory agent .

Research Applications

The compound has been explored for various applications:

- Medicinal Chemistry : As a building block for developing new pharmaceuticals targeting metabolic diseases.

- Biochemical Assays : Employed as a tool compound to study enzyme kinetics and inhibition mechanisms.

- Material Science : Investigated for its potential use in creating functionalized polymers due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the morpholinosulfonyl-pyridine precursor with but-2-ynamide via amide bond formation. Key steps include:

- Precursor activation : Use coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acid intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization ensures purity. For example, a reported yield of 82% was achieved using gradient elution (hexane/ethyl acetate) .

- Optimization : Adjust temperature (20–40°C) and stoichiometric ratios (1:1.2 for amine:activated ester) to minimize side products .

Q. How should researchers characterize the structural and purity profile of N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide to ensure reproducibility in pharmacological studies?

- Methodological Answer :

- Structural confirmation : Use ¹H/¹³C NMR (e.g., 500 MHz in CDCl₃) to assign proton/carbon environments, focusing on the morpholinosulfonyl group (δ 3.6–3.8 ppm for morpholine protons) and butynamide’s alkyne protons (δ 2.5–3.0 ppm) .

- Purity assessment : Employ HPLC with a C18 column (UV detection at 254 nm) and HRMS (high-resolution mass spectrometry) for exact mass verification (e.g., [M+H]⁺ calculated for C₁₇H₂₀N₃O₃S: 346.1224) .

- Crystallography : For absolute configuration, X-ray crystallography is recommended if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholinosulfonyl and butynamide groups in N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide under nucleophilic conditions?

- Methodological Answer :

- Morpholinosulfonyl group : The sulfonyl moiety acts as an electron-withdrawing group, polarizing the pyridine ring and directing nucleophilic attacks to the para position. This reactivity is critical in forming covalent adducts with biological thiols (e.g., cysteine residues) .

- Butynamide group : The triple bond undergoes [2+2] cycloaddition or alkyne-azide click chemistry under Cu(I) catalysis, enabling bioconjugation. Reaction kinetics can be monitored via UV-Vis spectroscopy (λ~280 nm for alkyne intermediates) .

Q. How can researchers resolve contradictions in reported bioactivity data for N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide across different assay systems?

- Methodological Answer :

- Assay standardization : Control variables such as cell line specificity (e.g., HEK293 vs. HeLa), incubation time (24–72 hr), and compound solubility (use DMSO ≤0.1% to avoid cytotoxicity) .

- Dose-response validation : Perform IC₅₀ determinations in triplicate using ATP-based viability assays (e.g., CellTiter-Glo®) to account for batch-to-batch variability .

- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) for direct comparison across studies .

Q. What experimental strategies are recommended for elucidating the target engagement and binding kinetics of N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide in enzyme inhibition studies?

- Methodological Answer :

- Enzymatic assays : Monitor inhibition of target enzymes (e.g., autotaxin) using fluorogenic substrates (e.g., FS-3) in a microplate reader (λex/λem = 485/535 nm). Include positive controls (e.g., HA130) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into enzyme solutions (e.g., 10 µM enzyme in PBS, pH 7.4) .

- Covalent binding analysis : Use LC-MS/MS to identify adduct formation with catalytic residues (e.g., serine or cysteine) after tryptic digestion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent screening : Test solubility in buffered solutions (PBS, pH 7.4) and organic solvents (DMSO, ethanol) via nephelometry. Note that the morpholinosulfonyl group enhances aqueous solubility (reported ~2.5 mg/mL in PBS) compared to non-sulfonylated analogs .

- Aggregation checks : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.